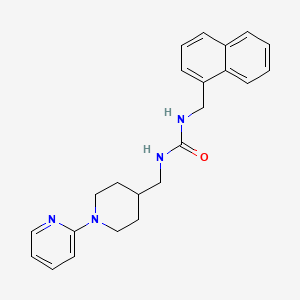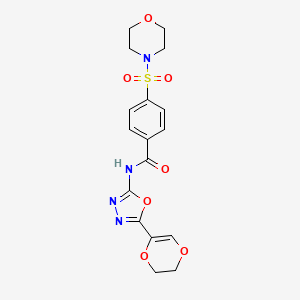![molecular formula C13H11ClF3N3O3S B2378524 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide CAS No. 2415555-37-0](/img/structure/B2378524.png)
2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide involves the inhibition of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can have various effects on cellular processes, depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme targeted. Inhibition of carbonic anhydrase can affect the pH balance of cells, while inhibition of matrix metalloproteinases can affect tissue remodeling and repair. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide in lab experiments is its selectivity for certain enzymes, allowing for precise investigation of their role in biological processes. Additionally, this compound has been shown to have low toxicity and good solubility, making it a practical tool for in vitro and in vivo studies. However, one limitation is the potential for off-target effects, as this compound may also inhibit other enzymes with similar active sites.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide. One direction is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies can be conducted to elucidate the specific mechanisms of action of this compound, as well as its effects on cellular signaling pathways. Finally, the development of new synthesis methods and derivatives of this compound may lead to improved selectivity and efficacy in future research.
Synthesemethoden
The synthesis of 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide involves the reaction of 2-aminoethyl chloride hydrochloride with 6-oxo-3-(trifluoromethyl)pyridazine-1-carboxylic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with benzenesulfonyl chloride to obtain the final product. This method has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide has been used in various scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating their role in biological processes. Additionally, it has been used to study the interactions between proteins and their ligands, as well as the effects of various signaling pathways on cellular function.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O3S/c14-9-3-1-2-4-10(9)24(22,23)18-7-8-20-12(21)6-5-11(19-20)13(15,16)17/h1-6,18H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKNMBYPBJUIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)
![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)
![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2378456.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2378461.png)

